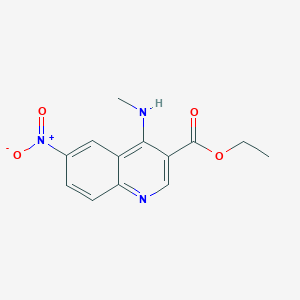

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the nitration of quinoline to introduce the nitro group at the 6-position. This is followed by the introduction of the methylamino group at the 4-position through a substitution reaction. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the 4-position.

Scientific Research Applications

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylamino group can form hydrogen bonds with target proteins, affecting their function. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-(dimethylamino)-6-nitroquinoline-3-carboxylate

- Ethyl 4-(methylamino)-6-chloroquinoline-3-carboxylate

- Ethyl 4-(methylamino)-6-bromoquinoline-3-carboxylate

Uniqueness

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields.

Biological Activity

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate is a synthetic organic compound notable for its diverse biological activities, particularly in pharmacological research. This compound features a quinoline core structure with a unique arrangement of functional groups that significantly contribute to its chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C13H13N3O4

- Molecular Weight: 275.26 g/mol

- Key Functional Groups:

- Nitro group at the 6-position

- Carboxylate at the 3-position

- Methylamino group at the 4-position

This structural configuration enhances its solubility and biological activity compared to other compounds in the nitroquinoline family, allowing for diverse interactions within biological systems which may lead to novel therapeutic applications.

Pharmacological Activities

This compound has demonstrated various pharmacological activities, including:

- Antitumor Activity: Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

- Antimicrobial Properties: The compound has shown efficacy against several bacterial strains, indicating its potential use as an antibacterial agent .

- Anti-inflammatory Effects: Studies suggest that it may inhibit pathways associated with inflammation, potentially providing therapeutic benefits in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Interaction studies have focused on:

- Binding Affinity: The compound's binding affinity to proteins and nucleic acids is crucial for its mechanism of action. It is believed to interfere with cellular signaling pathways and gene expression regulation, contributing to its anticancer and antimicrobial effects.

- Inhibition of Enzymatic Activity: Some studies suggest that it may inhibit specific enzymes involved in cancer progression and inflammation, further supporting its therapeutic potential .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Anticancer Activity Study:

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 5 µM to 15 µM across different cell lines.

-

Antimicrobial Evaluation:

- In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited minimum inhibitory concentrations (MIC) between 10 µg/mL to 50 µg/mL, demonstrating significant antimicrobial properties.

-

Anti-inflammatory Mechanism:

- A recent investigation into the anti-inflammatory effects revealed that this compound significantly reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related nitroquinoline derivatives is presented below:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | 103514-54-1 | Contains a chloro substituent | Moderate antibacterial activity |

| Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate | 1216551-62-0 | Hydroxyl group instead of methylamino | Lower anticancer activity compared to target |

| Ethyl 2-chloro-6-nitroquinoline-3-carboxylate | 91538-58-8 | Chloro substituent at the 2-position | Limited biological activity |

This table illustrates how this compound stands out due to its specific combination of functional groups that enhance both solubility and biological activity.

Properties

Molecular Formula |

C13H13N3O4 |

|---|---|

Molecular Weight |

275.26 g/mol |

IUPAC Name |

ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate |

InChI |

InChI=1S/C13H13N3O4/c1-3-20-13(17)10-7-15-11-5-4-8(16(18)19)6-9(11)12(10)14-2/h4-7H,3H2,1-2H3,(H,14,15) |

InChI Key |

CGPZPNKDWXIAJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.